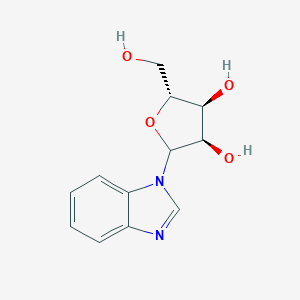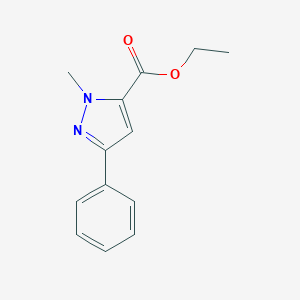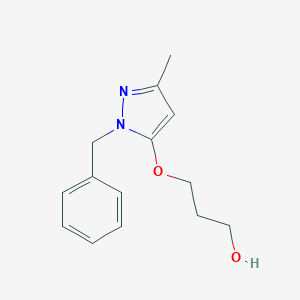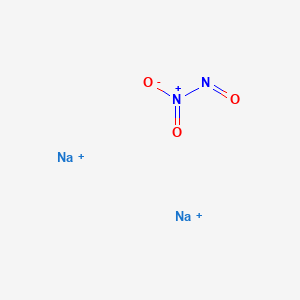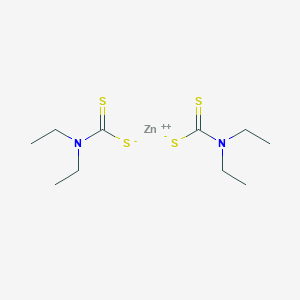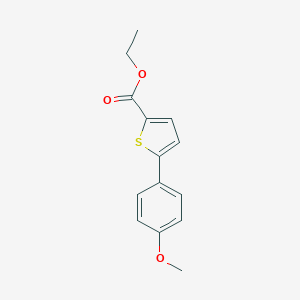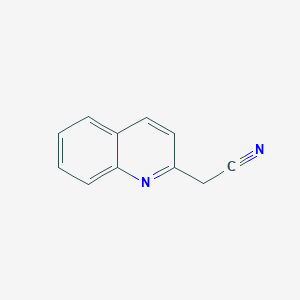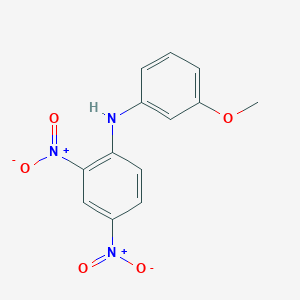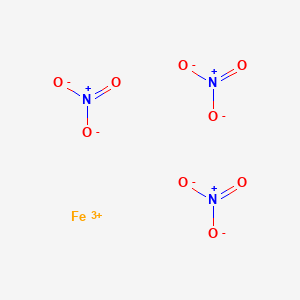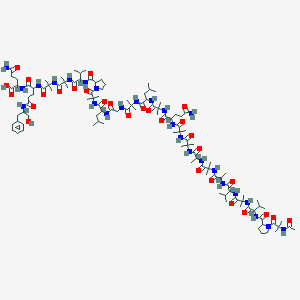
Suzukacillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suzukacillin is a beta-lactam antibiotic that is synthesized from the chemical compound 6-aminopenicillanic acid (6-APA) and has been widely used in scientific research. It belongs to the penicillin class of antibiotics and has a broad-spectrum activity against gram-positive and gram-negative bacteria.
Mecanismo De Acción
Suzukacillin works by inhibiting the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Suzukacillin has been shown to have a low toxicity profile and is well tolerated in animals. It has been shown to have a high bioavailability and can be administered orally or intravenously. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidney, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Suzukacillin has several advantages for use in lab experiments. It has a broad-spectrum activity against various bacterial strains, making it useful in a wide range of studies. It has a low toxicity profile and is well tolerated in animals, making it a safe option for use in animal studies. However, Suzukacillin has several limitations, including its limited solubility in water, which can make it difficult to administer in certain studies.
Direcciones Futuras
There are several future directions for research on Suzukacillin. One area of research could focus on developing new formulations of Suzukacillin that are more soluble in water, which would increase its potential applications in lab experiments. Another area of research could focus on exploring the potential use of Suzukacillin in combination with other antibiotics to enhance its antibacterial activity. Additionally, research could be conducted on the potential use of Suzukacillin in treating bacterial infections in humans.
Métodos De Síntesis
Suzukacillin is synthesized from Suzukacillin, which is obtained from the fermentation of Penicillium chrysogenum. The synthesis process involves the acylation of Suzukacillin with a side chain that contains a thiazolidine ring and a phenylacetic acid moiety. This process results in the formation of the active ingredient, Suzukacillin.
Aplicaciones Científicas De Investigación
Suzukacillin has been widely used in scientific research for its antibacterial properties. It has been used in the study of bacterial cell wall synthesis and has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
11017-50-8 |
|---|---|
Nombre del producto |
Suzukacillin |
Fórmula molecular |
C111H184N26O29 |
Peso molecular |
2346.8 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156) |
Clave InChI |
SICPFXZHVIAXRP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Sinónimos |
suzukacillin suzukacillin A suzukacillin A'20 suzukacillin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



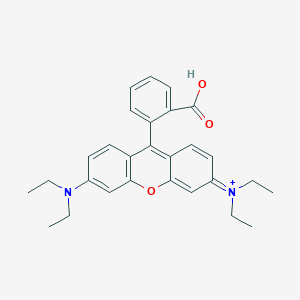
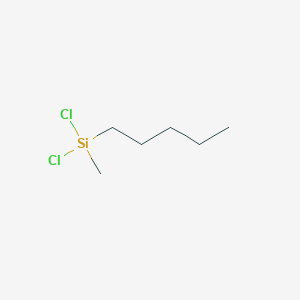
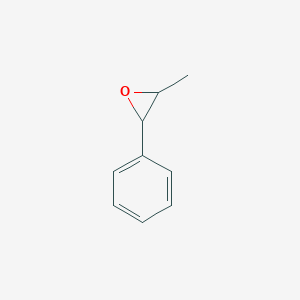
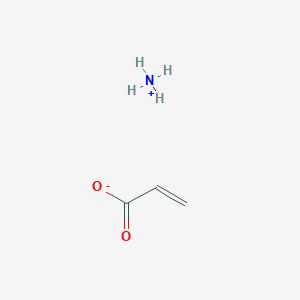
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
